Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate
Overview
Description
Scientific Research Applications
Hydrophilic Aliphatic Polyesters
The synthesis and polymerization of new cyclic esters, including derivatives of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate, have been explored for creating hydrophilic aliphatic polyesters. These compounds, generated through the Baeyer−Villiger oxidation of cyclohexanone derivatives, show potential in designing biodegradable polymers with specific functional groups that enhance their utility in medical and environmental applications (Trollsås et al., 2000).
Enzymatic Polymerization
Research has demonstrated the enzymatic oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a structurally related compound, using horseradish peroxidase as a catalyst. This process, facilitated by cyclodextrin in aqueous media, signifies the compound's role in developing cross-linked polymers through free radical polymerization, underscoring its importance in creating new materials with unique properties (Pang et al., 2003).
Organic Synthesis
A significant application is the first synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through a three-component condensation process. This process highlights the compound's utility in organic synthesis, providing a pathway to synthesize complex molecules with potential applications in drug development and material science (Kurbanova et al., 2019).
Structural Studies
The structural elucidation of Ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate through Michael-Aldol condensation showcases its application in studying molecular conformations and interactions. This research contributes to the understanding of molecular geometry and hydrogen bonding in cyclohexanone derivatives, which is crucial for designing molecules with desired physical and chemical properties (Hernández-Ortega et al., 2001).
Attractant Synthesis
The compound has also been used in the enantioselective synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This synthesis demonstrates the compound's role in developing environmentally friendly pest control methods, highlighting its importance in agricultural research (Raw & Jang, 2000).
Properties
IUPAC Name |
ethyl 4-hydroxy-4-methylcyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-9(11)8-4-6-10(2,12)7-5-8/h8,12H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKALPDWAEURSNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226290 | |
Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358759-59-8 | |
Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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